3-Methyl-1-(2-(1-piperidinyl)phenyl)butylamine Adipate
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Overview
Description
3-Methyl-1-(2-(1-piperidinyl)phenyl)butylamine Adipate is a piperidinyl derivative that serves as an intermediate in the synthesis of various pharmaceutical compounds. It is known for its role in the preparation of Repaglinide, a medication used to manage type 2 diabetes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(2-(1-piperidinyl)phenyl)butylamine Adipate involves multiple steps, starting from the appropriate piperidinyl and phenyl precursors. The key steps include:
Formation of the Piperidinyl Intermediate: The initial step involves the reaction of piperidine with a suitable phenyl compound under controlled conditions to form the piperidinyl intermediate.
Alkylation: The intermediate is then subjected to alkylation using 3-methyl-1-bromobutane, resulting in the formation of 3-Methyl-1-(2-(1-piperidinyl)phenyl)butylamine.
Adipate Formation: Finally, the butylamine derivative is reacted with adipic acid to form the adipate salt.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The process typically involves:
Batch Reactors: Using batch reactors for the initial formation of intermediates.
Continuous Flow Reactors: Employing continuous flow reactors for the alkylation and adipate formation steps to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-(2-(1-piperidinyl)phenyl)butylamine Adipate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium hydride and alkyl halides are employed under anhydrous conditions.
Major Products Formed
Oxidation: Formation of ketones and aldehydes.
Reduction: Formation of amine derivatives.
Substitution: Introduction of various functional groups, leading to diverse derivatives.
Scientific Research Applications
3-Methyl-1-(2-(1-piperidinyl)phenyl)butylamine Adipate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological systems and its role in drug development.
Medicine: Key intermediate in the synthesis of Repaglinide, a drug used to treat type 2 diabetes.
Industry: Utilized in the production of various fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Methyl-1-(2-(1-piperidinyl)phenyl)butylamine Adipate involves its interaction with specific molecular targets. In the case of its role as an intermediate in Repaglinide synthesis, it contributes to the formation of the active pharmaceutical ingredient that stimulates insulin release from pancreatic beta cells. This action is mediated through the inhibition of ATP-sensitive potassium channels, leading to depolarization of the cell membrane and subsequent calcium influx, which triggers insulin secretion.
Comparison with Similar Compounds
Similar Compounds
Repaglinide: A direct derivative used in diabetes management.
Nateglinide: Another antidiabetic agent with a similar mechanism of action.
Glimepiride: A sulfonylurea class drug with comparable effects on insulin secretion.
Uniqueness
3-Methyl-1-(2-(1-piperidinyl)phenyl)butylamine Adipate is unique due to its specific structural features that make it an essential intermediate in the synthesis of Repaglinide. Its ability to form stable adipate salts enhances its solubility and stability, making it a valuable compound in pharmaceutical manufacturing.
Biological Activity
3-Methyl-1-(2-(1-piperidinyl)phenyl)butylamine adipate, a piperidinyl derivative, is primarily recognized as an intermediate in the synthesis of various pharmaceutical compounds, notably Repaglinide, which is used for managing type 2 diabetes. This compound exhibits significant biological activity, particularly in its role in drug development and potential therapeutic applications.
- Molecular Formula : C₁₆H₂₆N₂
- Molecular Weight : 392.54 g/mol
- CAS Number : 1262393-01-0
- InChI Key : JYTJUISRWYFBBG-UHFFFAOYSA-N
The biological activity of this compound is largely attributed to its interaction with specific molecular targets within biological systems. As a precursor to Repaglinide, it facilitates insulin secretion from pancreatic beta cells by inhibiting ATP-sensitive potassium channels. This inhibition leads to cell membrane depolarization and calcium influx, ultimately triggering insulin release.
Antidiabetic Properties
This compound's primary application is in the synthesis of Repaglinide, an antidiabetic medication that stimulates insulin secretion. Clinical studies have demonstrated its efficacy in lowering blood glucose levels in patients with type 2 diabetes .
In Vitro Studies
Recent research has explored the compound's potential beyond its role as a precursor:
- Cytotoxicity : In vitro studies indicate that at concentrations up to 20 µM, the compound exhibits minimal cytotoxic effects, suggesting a favorable safety profile for therapeutic use .
- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties, showing potential in attenuating lipopolysaccharide-induced NF-κB activation .
Comparative Analysis with Similar Compounds
Compound Name | Mechanism of Action | Primary Use |
---|---|---|
Repaglinide | Stimulates insulin secretion | Type 2 diabetes management |
Nateglinide | Similar mechanism as Repaglinide | Type 2 diabetes management |
Glimepiride | Increases insulin secretion | Type 2 diabetes management |
This compound is distinguished by its specific structural features that enhance its solubility and stability as an adipate salt, making it a valuable intermediate in pharmaceutical manufacturing.
Synthesis and Industrial Production
The synthesis of this compound involves several key steps:
- Formation of Piperidinyl Intermediate : Reaction of piperidine with a suitable phenyl compound.
- Alkylation : Using 3-methyl-1-bromobutane to form the butylamine derivative.
- Adipate Formation : Reacting the butylamine derivative with adipic acid to yield the adipate salt.
Industrial production typically employs batch and continuous flow reactors to optimize yield and purity under controlled conditions.
Case Studies and Research Findings
Research has highlighted several case studies demonstrating the biological activity of compounds related to this compound:
- A study investigating various piperidine derivatives found that modifications at specific positions on the phenyl ring significantly influenced their pharmacological properties, including anti-inflammatory and cytotoxic activities .
- Another investigation into the pharmacokinetics of Repaglinide revealed that its active metabolites exhibit prolonged action, supporting the therapeutic benefits of its precursors like this compound .
Properties
IUPAC Name |
hexanedioic acid;3-methyl-1-(2-piperidin-1-ylphenyl)butan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2.C6H10O4/c1-13(2)12-15(17)14-8-4-5-9-16(14)18-10-6-3-7-11-18;7-5(8)3-1-2-4-6(9)10/h4-5,8-9,13,15H,3,6-7,10-12,17H2,1-2H3;1-4H2,(H,7,8)(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYTJUISRWYFBBG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1=CC=CC=C1N2CCCCC2)N.C(CCC(=O)O)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40858087 |
Source
|
Record name | Hexanedioic acid--3-methyl-1-[2-(piperidin-1-yl)phenyl]butan-1-amine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40858087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1262393-01-0 |
Source
|
Record name | Hexanedioic acid--3-methyl-1-[2-(piperidin-1-yl)phenyl]butan-1-amine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40858087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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